7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid
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Description
The compound appears to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a pyrrolidinyl group, a cyclopropyl group, a fluoro group, and a carboxylic acid group attached to the quinoline core. The presence of these functional groups suggests that the compound might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the various functional groups through appropriate reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The quinoline core is a bicyclic structure with a benzene ring fused to a pyridine ring. The various functional groups are attached to this core at the positions indicated by the numbers in the name of the compound.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and more. The fluoro group might be involved in nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure and the nature of its functional groups. For example, the presence of a carboxylic acid group suggests that the compound would be acidic. The compound is likely to be solid at room temperature given its molecular weight.Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of novel quinoline derivatives is a vibrant area of research in medicinal chemistry due to their diverse biological activities. This particular compound, with its unique combination of functional groups, could be an interesting subject for future research.
Please note that this is a general analysis based on the structure of the compound and common reactions of its functional groups. For a detailed and accurate analysis, specific experimental data and literature references are needed.
properties
IUPAC Name |
7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-9-6-22(8-15(9)21)17-10(2)16-12(5-14(17)20)18(24)13(19(25)26)7-23(16)11-3-4-11/h5,7,9,11,15H,3-4,6,8,21H2,1-2H3,(H,25,26)/t9-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOJAOLWAIAQK-PSLIRLAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C2=C(C=C3C(=C2C)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)C2=C(C=C3C(=C2C)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926044 |
Source
|
Record name | 7-(3-Amino-4-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |
CAS RN |
127966-63-6 |
Source
|
Record name | 7-(3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127966636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(3-Amino-4-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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